![molecular formula C21H17NO3S B2504705 N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-1-苯并噻吩-2-甲酰胺 CAS No. 2097932-22-2](/img/structure/B2504705.png)

N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

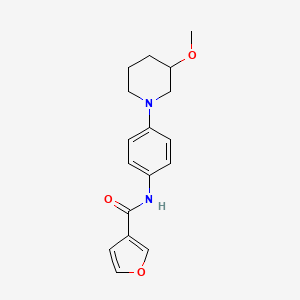

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues. The synthesis process demonstrates the potential for creating a diverse range of furan-2-carboxamide derivatives, which could include the target molecule "N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide" .

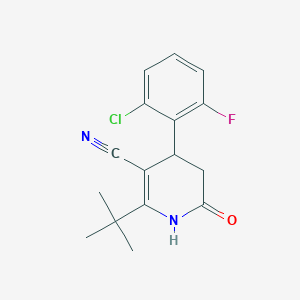

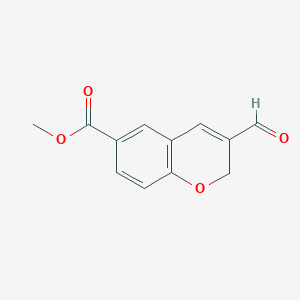

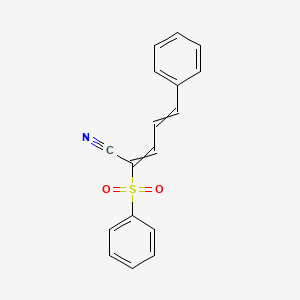

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been extensively studied. For instance, the crystal structure of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) was determined using single-crystal X-ray diffraction, revealing a triclinic form with specific bond angles and lengths. The study also included density functional theory (DFT) calculations to optimize the geometries, which were found to be consistent with the experimental data. This suggests that similar computational methods could be applied to analyze the molecular structure of the target compound .

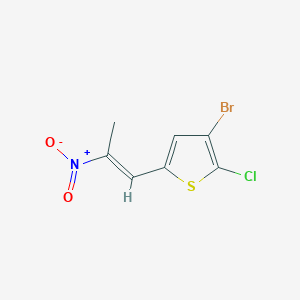

Chemical Reactions Analysis

The furan-2-carboxamide moiety is a versatile functional group that can undergo various chemical reactions. The synthesis of related compounds often involves amide bond formation, as seen in the synthesis of N-(4-bromophenyl)furan-2-carboxamide. Additionally, the Suzuki-Miyaura cross-coupling reaction used to arylate the carboxamide indicates that the furan ring can be functionalized further, which could be relevant for the synthesis and reactions of the target compound .

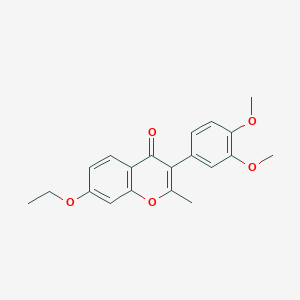

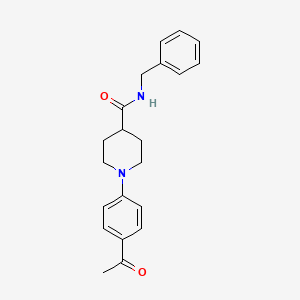

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives can vary significantly depending on their molecular structure. For example, different crystal forms of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide exhibited varying biological properties despite having identical molecular structures. This highlights the importance of crystal habitus and suggests that the physical form of the target compound could influence its properties. Furthermore, the analgesic activity of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and related compounds indicates that the substitution pattern on the furan ring can significantly affect biological activity .

科学研究应用

合成和反应性

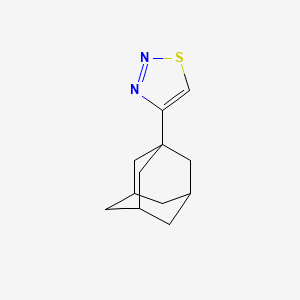

研究表明,与N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-1-苯并噻吩-2-甲酰胺在结构上相关的化合物具有不同的合成途径和反应性。例如,Aleksandrov 等人(2017 年)探讨了 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑(一种结构相关的化合物)的合成和反应性,展示了亲电取代反应(如硝化、溴化、甲酰化和酰化)的潜力 (Aleksandrov & El’chaninov, 2017)。

抗菌应用

Popiołek 等人(2016 年)设计、合成并评估了新的呋喃/噻吩-1,3-苯并噻嗪-4-酮杂化物的体外抗菌活性,突出了此类化合物的治疗潜力。几种合成的化合物对革兰氏阳性菌、革兰氏阴性菌和酵母菌表现出良好的活性,强调了结构修饰在增强抗菌性能中的相关性 (Popiołek, Biernasiuk, & Malm, 2016)。

分析和生物成像应用

Ravichandiran 等人(2020 年)对基于吩恶嗪的荧光化学传感器进行了研究,该传感器包括与 N-{2-[4-(呋喃-2-基)苯基]-2-羟乙基}-1-苯并噻吩-2-甲酰胺 相似的结构元素,证明了其在 Cd2+ 和 CN− 离子的选择性检测中的应用。这项研究强调了在生物成像和分析应用中使用结构相关化合物的潜力,包括活细胞和斑马鱼成像,为环境和生物样品的检测和分析提供了见解 (Ravichandiran et al., 2020)。

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities, including protein tyrosine kinase (ptk) inhibitory activity . Therefore, it’s plausible that this compound may also target PTKs, which play crucial roles in cellular signal transduction pathways, regulating cellular functions such as proliferation, growth, and differentiation .

Mode of Action

Some furan derivatives have been reported to cause cytotoxicity in cancer cells through several apoptotic events, including the activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . These events occur alongside cell cycle arrest from the up-regulation of p53 and p21 . It’s possible that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide may exhibit a similar mode of action.

Biochemical Pathways

Furan derivatives have been reported to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that the compound may affect similar biochemical pathways.

Result of Action

Some furan derivatives have been reported to exert a potent suppressive effect on colorectal cancer cells . It’s possible that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide may have similar effects.

属性

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S/c23-17(14-7-9-15(10-8-14)18-5-3-11-25-18)13-22-21(24)20-12-16-4-1-2-6-19(16)26-20/h1-12,17,23H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGITVIBTPSFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)